molecular formula C7H9ClN4 B6269403 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride CAS No. 1909314-07-3

1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride

Cat. No.: B6269403
CAS No.: 1909314-07-3
M. Wt: 184.6
InChI Key:
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Description

1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. It is commonly used in organic synthesis and has applications in pharmaceuticals, agrochemicals, and dyestuffs .

Safety and Hazards

The compound causes skin irritation, serious eye irritation, and may cause respiratory irritation. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended. If it comes into contact with skin, gently wash with plenty of soap and water. If it gets in the eyes, rinse cautiously with water for several minutes .

Preparation Methods

The synthesis of 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of pyrazolo[4,3-c]pyridine with methylamine. This reaction typically requires appropriate temperature conditions and the use of catalysts or solvents to facilitate the reaction . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. For example, it may act as an inhibitor of specific kinases or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and downstream effects on cellular processes .

Comparison with Similar Compounds

1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride involves the reaction of 3-amino-1-methylpyrazolo[4,3-c]pyridine with hydrochloric acid.", "Starting Materials": [ "3-amino-1-methylpyrazolo[4,3-c]pyridine", "Hydrochloric acid" ], "Reaction": [ "To a solution of 3-amino-1-methylpyrazolo[4,3-c]pyridine in water, add hydrochloric acid.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and filter the resulting solid.", "Wash the solid with water and dry to obtain 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride." ] }

CAS No.

1909314-07-3

Molecular Formula

C7H9ClN4

Molecular Weight

184.6

Purity

95

Origin of Product

United States

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